molecular formula C13H28ClN3O2 B5870352 (2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride

(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride

Cat. No.: B5870352
M. Wt: 293.83 g/mol
InChI Key: IUOUIZXPDYFPTC-OBBOLZQKSA-N
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Description

(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a hydroxyiminoacetamide group, which is significant in various chemical reactions and biological interactions.

Properties

IUPAC Name

(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2.ClH/c1-16(2)11-9-7-5-3-4-6-8-10-14-13(17)12-15-18;/h12,18H,3-11H2,1-2H3,(H,14,17);1H/b15-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOUIZXPDYFPTC-OBBOLZQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCNC(=O)C=NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCCCCCCCNC(=O)/C=N\O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride typically involves the following steps:

    Formation of the Hydroxyiminoacetamide Group: This can be achieved by reacting an appropriate amine with an oxime derivative under controlled conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as a reagent.

    Final Assembly: The nonyl chain is attached through a series of alkylation reactions, ensuring the correct positioning of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the sequential reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.

Medicine

    Drug Development: Potential use in the development of therapeutic agents.

    Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(dimethylamino)-2-(thiophen-3-yl)prop-2-enenitrile
  • ethyl (2Z)-2-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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